molecular formula C7H5BClF4K B8204256 Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate

Cat. No.: B8204256
M. Wt: 250.47 g/mol
InChI Key: BJHQBCIYOCIFGT-UHFFFAOYSA-N
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Description

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate is a chemical compound with the molecular formula C7H5BClF4K. It is a member of the trifluoroborate family, which are known for their stability and utility in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate typically involves the reaction of 2-chloro-5-fluoro-3-methylphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Potassium 2-chloro-5-fluoro-3-methylphenyltrifluoroborate can be compared with other trifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is required .

Properties

IUPAC Name

potassium;(2-chloro-5-fluoro-3-methylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF4.K/c1-4-2-5(10)3-6(7(4)9)8(11,12)13;/h2-3H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHQBCIYOCIFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1Cl)C)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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